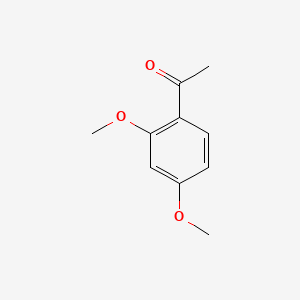

2',4'-Dimethoxyacetophenone

CAS No.: 829-20-9

Cat. No.: VC2311351

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 829-20-9 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3 |

| Standard InChI Key | VQTDPCRSXHFMOL-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC |

Introduction

Physical and Chemical Properties

2',4'-Dimethoxyacetophenone possesses distinct physical and chemical properties that facilitate its applications in various chemical transformations. Understanding these properties is essential for researchers and chemists working with this compound.

Basic Physical Properties

The compound exists as a solid at room temperature with specific characteristics that distinguish it from other acetophenone derivatives. Table 1 summarizes the basic physical and chemical properties of 2',4'-Dimethoxyacetophenone.

Table 1: Physical and Chemical Properties of 2',4'-Dimethoxyacetophenone

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.2005 g/mol |

| CAS Registry Number | 829-20-9 |

| IUPAC Standard InChIKey | VQTDPCRSXHFMOL-UHFFFAOYSA-N |

| Physical State at Room Temperature | Solid |

| Functional Groups | Ketone, Methoxy groups |

The compound contains three oxygen atoms: one in the ketone functional group and two in the methoxy substituents. This oxygen-rich structure contributes to its polarity and reactivity patterns, particularly in reactions involving nucleophilic addition to the carbonyl group .

Structural Characteristics

The structural arrangement of 2',4'-Dimethoxyacetophenone features a benzene ring with methoxy substituents at positions 2 and 4, with the acetyl group attached to the ring. This specific substitution pattern influences the electronic distribution within the molecule, affecting its reactivity in various chemical transformations. The methoxy groups donate electrons to the aromatic ring through resonance, increasing electron density and influencing the reactivity of the carbonyl group.

Nomenclature and Identification

2',4'-Dimethoxyacetophenone is known by several names in chemical literature, which can sometimes cause confusion. Understanding its various designations is important for proper identification and literature searches.

Common Names and Synonyms

The compound is identified by multiple synonyms in scientific literature and chemical databases:

-

2,4-Dimethoxyacetophenone

-

Ethanone, 1-(2,4-dimethoxyphenyl)-

-

Acetophenone, 2',4'-dimethoxy-

-

1-(2,4-Dimethoxy-phenyl)-ethanone

-

Resacetophenone dimethyl ether

-

2',4'-Dihydroxyacetophenone, dimethyl ether

The IUPAC name for this compound is 1-(2,4-dimethoxyphenyl)ethan-1-one, which systematically describes its chemical structure according to international nomenclature standards.

Synthesis Methods

Several methods have been developed for the synthesis of 2',4'-Dimethoxyacetophenone, with variations in starting materials, catalysts, and reaction conditions. These synthetic approaches are continually being refined to improve yield, purity, and efficiency.

Friedel-Crafts Acylation

One of the traditional methods for synthesizing 2',4'-Dimethoxyacetophenone involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This approach typically uses Lewis acid catalysts to facilitate the reaction.

Improved Synthetic Method Using Aluminum Chloride

A patent describes an improved method for synthesizing 2',4'-Dimethoxyacetophenone using 1,3-dimethoxybenzene as the starting material, aluminum chloride as the Lewis acid catalyst, and toluene as the solvent. This method offers several advantages over previous approaches, including:

-

Elimination of ether as a solvent, reducing safety hazards

-

Avoidance of expensive and hazardous trifluoromethanesulfonic acid

-

Lower production costs and simpler operation procedures

The reaction proceeds through the following steps:

-

Addition of 1,3-dimethoxybenzene to toluene

-

Cooling to approximately -10°C

-

Addition of aluminum chloride while stirring

-

Dropwise addition of acetonitrile

-

Introduction of dry hydrogen chloride gas

-

Maintaining the reaction temperature between -10°C and 20°C for 10-30 hours

-

Filtration to obtain a solid intermediate

-

Hydrolysis of the intermediate in water

The reported yield for this method exceeds 90%, with a product purity of 99.2%, making it highly efficient for large-scale production .

Table 2: Optimized Reaction Conditions for 2',4'-Dimethoxyacetophenone Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 1,3-dimethoxybenzene |

| Solvent | Toluene (3-10 times the weight of starting material) |

| Catalyst | Aluminum chloride (1-2 molar equivalents) |

| Co-reactant | Acetonitrile (2-4 molar equivalents) |

| Temperature Range | -10°C to 20°C |

| Reaction Time | 10-30 hours |

| Yield | >90% |

| Purity | >99% |

Applications in Medicinal Chemistry

2',4'-Dimethoxyacetophenone serves as a versatile building block in the synthesis of various bioactive compounds, particularly in medicinal chemistry. Its applications span multiple therapeutic areas, demonstrating its significance in pharmaceutical research and development.

Synthesis of Chalcones

One of the primary applications of 2',4'-Dimethoxyacetophenone is in the preparation of chalcones through condensation reactions. These chalcones exhibit diverse biological activities and serve as precursors for numerous pharmacologically active compounds .

Development of Androgen Receptor Inhibitors

Research published in Bioorganic & Medicinal Chemistry Letters has reported that 2',4'-dimethoxyacetophenone can be used to synthesize 2',4'-dimethoxy chalcones through condensation reactions with phenyl aldehydes and their derivatives. These chalcones function as inhibitors of androgen receptor translocation, suggesting potential applications in the treatment of androgen-dependent conditions such as prostate cancer .

Antitrypanosomal Compounds

2',4'-Dimethoxyacetophenone has been employed in the synthesis of antitrypanosomal cinnamophenone-2-(methylol) phenyl boric acid cyclic monoesters. These compounds show promising activity against trypanosomiasis, a parasitic disease affecting millions worldwide, particularly in sub-Saharan Africa .

Biosynthetic Inductors

The compound has also been utilized in the preparation of fluoro-2',4'-dimethoxy cinnamophenones through condensation reactions with fluorobenzaldehydes. These products function as biosynthetic inductors of glutathione S-transferase 3, an enzyme involved in cellular detoxification processes .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural and electronic properties of 2',4'-Dimethoxyacetophenone. Various spectroscopic techniques can be employed to characterize and identify this compound.

Infrared Spectroscopy

The infrared (IR) spectrum of 2',4'-Dimethoxyacetophenone in the gas phase has been documented by the NIST Mass Spectrometry Data Center. The spectrum exhibits characteristic absorption bands associated with the carbonyl group (typically around 1680-1700 cm⁻¹), aromatic C=C stretching, and C-O stretching vibrations of the methoxy groups .

While specific concentration information is not available for the recorded spectrum, making it impossible to derive molar absorptivity values, the qualitative spectral pattern serves as a valuable reference for identifying the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume